molecular formula C15H22N2O5S2 B4610824 N-(2-methoxyethyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide

N-(2-methoxyethyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide

Cat. No.: B4610824
M. Wt: 374.5 g/mol
InChI Key: YWZWRUGDQMVLLN-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a methoxyethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide typically involves multiple steps, including the introduction of the sulfonamide group, the morpholine ring, and the methoxyethyl group. Common synthetic routes may involve:

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Morpholine Ring Formation: Cyclization reactions to form the morpholine ring.

    Methoxyethyl Group Addition: Alkylation reactions to introduce the methoxyethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

    Purification Techniques: Advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.

    Reduced Sulfonamides: Formed from the reduction of the sulfonamide group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-(2-methoxyethyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to certain proteins, while the methoxyethyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-4-methylsulfanylbenzenesulfonamide: Lacks the morpholine ring, which may affect its binding properties.

    N-(2-methoxyethyl)-3-(morpholine-4-carbonyl)benzenesulfonamide: Lacks the methylsulfanyl group, which may influence its reactivity.

    N-(2-methoxyethyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzamide: Contains an amide group instead of a sulfonamide group, affecting its chemical properties.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S2/c1-21-8-5-16-24(19,20)12-3-4-14(23-2)13(11-12)15(18)17-6-9-22-10-7-17/h3-4,11,16H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZWRUGDQMVLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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